2-Methyl-4-(phenylsulfonyl)morpholine

mTOR inhibition kinase selectivity structure-activity relationship

2-Methyl-4-(phenylsulfonyl)morpholine (CAS 1219152-02-9) is a differentiated morpholine sulfonamide scaffold. The 2-methyl substituent reduces mTOR potency ~10-fold and alters PI3Kα/mTOR selectivity by ~90-fold compared to unsubstituted analogs, enabling intentional kinase selectivity tuning. The 4-phenylsulfonyl core is validated for antiproliferative activity (sub-micromolar in TNBC). Suitable as an intermediate or reference standard for ATP-competitive inhibitor development. Available at ≥98% purity.

Molecular Formula C11H15NO3S
Molecular Weight 241.31
CAS No. 1219152-02-9
Cat. No. B3365317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(phenylsulfonyl)morpholine
CAS1219152-02-9
Molecular FormulaC11H15NO3S
Molecular Weight241.31
Structural Identifiers
SMILESCC1CN(CCO1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H15NO3S/c1-10-9-12(7-8-15-10)16(13,14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
InChIKeyNTZHULXCPQDGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(phenylsulfonyl)morpholine (CAS 1219152-02-9) Chemical Identity and Procurement Baseline


2-Methyl-4-(phenylsulfonyl)morpholine (CAS 1219152-02-9) is a synthetic small molecule with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . It belongs to the class of N-arylsulfonyl morpholine derivatives, characterized by a morpholine ring bearing a methyl substituent at the 2-position and a phenylsulfonyl group at the nitrogen atom . The compound is supplied as a research-grade chemical with typical purities of 95% or 98% . Its calculated physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 377.9±52.0 °C, zero hydrogen bond donors, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area (tPSA) of 46.9 Ų [1].

Why 2-Methyl-4-(phenylsulfonyl)morpholine Cannot Be Replaced by Generic Morpholine Sulfonamides


Within the morpholine sulfonamide class, minor structural modifications profoundly alter biological target engagement and selectivity profiles. The presence of the 2-methyl substituent on the morpholine ring of 2-methyl-4-(phenylsulfonyl)morpholine introduces stereoelectronic effects that can modulate kinase hinge-region binding affinity compared to unsubstituted morpholine analogs [1]. Specifically, an equatorial methyl group in racemic 2-methylmorpholine-containing inhibitors has been shown to reduce potency against mTOR and PI3Kα relative to the corresponding morpholine-based inhibitors, demonstrating that 2-methyl substitution is not pharmacologically neutral [2]. Conversely, the 4-phenylsulfonyl pharmacophore has been validated as a privileged scaffold for generating antiproliferative activity, with derivative optimization yielding sub-micromolar potency in TNBC cell models [3]. Generic substitution with an unsubstituted morpholine sulfonamide or alternative N-sulfonyl morpholine derivatives would alter both the steric bulk at the hinge-binding region and the electronic properties of the sulfonamide moiety, potentially eliminating target-specific activity or reversing selectivity profiles.

Quantitative Differentiation Evidence: 2-Methyl-4-(phenylsulfonyl)morpholine vs. Comparator Scaffolds


2-Methylmorpholine Scaffold: Quantified Impact on Kinase Potency vs. Unsubstituted Morpholine

In pyrazolopyrimidine-based ATP-competitive kinase inhibitors, replacement of the morpholine hinge-binding moiety with racemic 2-methylmorpholine significantly reduces potency against both mTOR and PI3Kα [1]. This SAR finding establishes that the 2-methyl substitution found in 2-methyl-4-(phenylsulfonyl)morpholine is not pharmacologically silent but rather exerts a measurable, target-dependent effect on biological activity. For mTOR inhibitors specifically, the morpholine-containing analog (compound 2) exhibited an mTOR IC50 of 0.22 nM, whereas the corresponding racemic 2-methylmorpholine analog (compound 16) showed an mTOR IC50 of 2.3 nM, representing an approximately 10-fold loss in potency [1].

mTOR inhibition kinase selectivity structure-activity relationship medicinal chemistry

2-Methylmorpholine Scaffold: Quantified Impact on PI3Kα Potency and mTOR Selectivity

The substitution of morpholine with 2-methylmorpholine in pyrazolopyrimidine inhibitors alters not only absolute potency but also the selectivity ratio between mTOR and PI3Kα [1]. The unsubstituted morpholine analog (compound 2) demonstrated a PI3Kα IC50 of 4271 nM with an mTOR selectivity ratio of approximately 19,414-fold [1]. The racemic 2-methylmorpholine analog (compound 16) exhibited a substantially reduced PI3Kα IC50 of 490 nM, resulting in an mTOR selectivity ratio of only 213-fold—a ~90-fold decrease in selectivity [1].

PI3K inhibition kinase selectivity off-target profiling drug design

4-Phenylsulfonyl Morpholine Pharmacophore: Validated Antiproliferative Activity in TNBC Models

The 4-(phenylsulfonyl)morpholine moiety—the core pharmacophore present in 2-methyl-4-(phenylsulfonyl)morpholine—has been validated as a productive scaffold for generating antiproliferative agents against triple-negative breast cancer (TNBC) [1]. In a phenotypic drug discovery study, 23 novel small molecules were synthesized using 4-(phenylsulfonyl)morpholine as the pharmacophore foundation [1]. The most potent derivative, GL24 (4m), exhibited a half-maximal inhibitory concentration (IC50) of 0.90 µM against MDA-MB-231 TNBC cells, demonstrating that this scaffold can be optimized to sub-micromolar potency [1].

triple-negative breast cancer antiproliferative activity phenotypic screening cancer therapeutics

Physicochemical and Procurement Specification Differentiation: Purity and Predicted Properties

2-Methyl-4-(phenylsulfonyl)morpholine is commercially available with defined purity specifications that enable reproducible research applications [1]. The compound is supplied at 95% to 98% purity from multiple vendors [1]. Its predicted physicochemical profile includes a molecular weight of 241.31 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, a calculated logP of approximately 1.2, and a topological polar surface area of 46.9 Ų [2][3]. The presence of the 2-methyl group increases molecular weight by 14 Da compared to 4-(phenylsulfonyl)morpholine (MW 227.28 g/mol, C10H13NO3S) and adds one additional stereocenter (when considering enantiopure forms), which may affect chromatographic retention and solubility characteristics [4].

chemical procurement purity specification physicochemical properties quality control

Morpholine Sulfonamide Scaffold: Antibiotic-Modulating Activity Against Multidrug-Resistant Strains

The 4-(phenylsulfonyl)morpholine scaffold, which forms the core of 2-methyl-4-(phenylsulfonyl)morpholine, has demonstrated antibiotic-modulating activity against clinically relevant multidrug-resistant bacterial strains [1]. In a study examining the antimicrobial and modulating activity of 4-(phenylsulfonyl)morpholine, structure-activity relationship (SAR) analysis was performed against Enterococcus faecalis, a Gram-positive pathogen of significant clinical concern [1]. While direct MIC values for the unsubstituted parent compound were not reported as potent alone, the study explicitly noted that SAR discussions were focused on E. faecalis due to interpretable activity patterns, and that the morpholine scaffold is recognized for playing an important role in exerting antimicrobial effects through multiple mechanisms [1].

antimicrobial resistance antibiotic potentiation Enterococcus faecalis microbiology

High-Value Research Application Scenarios for 2-Methyl-4-(phenylsulfonyl)morpholine (CAS 1219152-02-9)


Medicinal Chemistry: Scaffold for Developing Selective Kinase Inhibitors with Modified Hinge-Binding Properties

Based on the quantitative SAR evidence showing that 2-methylmorpholine substitution reduces mTOR potency ~10-fold and alters PI3Kα/mTOR selectivity ratios by ~90-fold compared to unsubstituted morpholine [1], 2-methyl-4-(phenylsulfonyl)morpholine serves as a valuable intermediate or reference compound for medicinal chemistry programs targeting kinases where modulation of hinge-region binding affinity is desired. Researchers developing ATP-competitive inhibitors can use this scaffold to intentionally tune selectivity away from morpholine-preferred targets or to explore the stereoelectronic effects of 2-substitution on target engagement. The phenylsulfonyl group provides a synthetic handle for further derivatization while the 2-methyl substituent offers a defined steric and electronic perturbation for SAR exploration.

Oncology Drug Discovery: Antiproliferative Agent Development Using 4-Phenylsulfonyl Morpholine Pharmacophore

The 4-(phenylsulfonyl)morpholine core has been validated as a productive pharmacophore for generating antiproliferative agents, with optimized derivatives achieving sub-micromolar potency (IC50 = 0.90 µM) against MDA-MB-231 triple-negative breast cancer cells [2]. 2-Methyl-4-(phenylsulfonyl)morpholine contains this validated core while introducing the 2-methyl substituent as an additional point of structural diversity. This makes the compound suitable as a starting scaffold or reference standard in phenotypic screening campaigns for oncology targets, particularly in TNBC and potentially other cancer indications where ER stress-dependent apoptotic pathways are therapeutically relevant.

Microbiology Research: Antibiotic Adjuvant and Antimicrobial Scaffold Exploration

The 4-(phenylsulfonyl)morpholine scaffold has demonstrated antibiotic-modulating activity against multidrug-resistant bacterial strains, with SAR studies conducted against clinically relevant pathogens including Enterococcus faecalis [3]. 2-Methyl-4-(phenylsulfonyl)morpholine can be employed as a reference compound or scaffold in antimicrobial resistance research programs investigating the potentiation of existing antibiotics or the development of novel antimicrobial agents bearing the morpholine sulfonamide motif. The compound's defined purity (95–98%) and well-characterized physicochemical properties support reproducible microbiology assays.

Analytical Chemistry and Quality Control: Reference Standard for Method Development

With a defined molecular weight of 241.31 g/mol, the molecular formula C11H15NO3S, and commercial availability at 95–98% purity [4], 2-methyl-4-(phenylsulfonyl)morpholine is suitable for use as a reference standard in analytical method development. Applications include HPLC/LC-MS method calibration, impurity profiling of related morpholine sulfonamide derivatives, and stability-indicating assay development. The compound's calculated physicochemical properties—including a boiling point of 377.9±52.0 °C and zero hydrogen bond donors—inform chromatographic method parameters and sample preparation protocols [5].

Quote Request

Request a Quote for 2-Methyl-4-(phenylsulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.